molecular formula C10H18O6 B14656509 Dimethyl 3-(dimethoxymethyl)pentanedioate CAS No. 42977-08-2

Dimethyl 3-(dimethoxymethyl)pentanedioate

Cat. No.: B14656509
CAS No.: 42977-08-2
M. Wt: 234.25 g/mol
InChI Key: DUAWMBALUQAHRH-UHFFFAOYSA-N
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Description

Dimethyl 3-(dimethoxymethyl)pentanedioate is an organic compound with the molecular formula C9H16O6. It is a dimethyl ester derivative of pentanedioic acid, featuring a dimethoxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3-(dimethoxymethyl)pentanedioate can be synthesized through the esterification of 3-(dimethoxymethyl)pentanedioic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(dimethoxymethyl)pentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or dimethoxymethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed under basic conditions.

Major Products

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The products depend on the nucleophile used but can include various substituted esters or ethers.

Scientific Research Applications

Dimethyl 3-(dimethoxymethyl)pentanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers and resins due to its ester functionality.

Mechanism of Action

The mechanism of action of dimethyl 3-(dimethoxymethyl)pentanedioate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bonds, releasing the corresponding acids and alcohols. The dimethoxymethyl group can undergo hydrolysis to form formaldehyde and methanol, which can further participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3-(methoxymethoxy)pentanedioate
  • Dimethyl 3-(ethoxymethoxy)pentanedioate
  • Dimethyl 3-(isobutyl)pentanedioate

Uniqueness

Dimethyl 3-(dimethoxymethyl)pentanedioate is unique due to the presence of the dimethoxymethyl group, which imparts distinct reactivity compared to other similar esters. This group can undergo specific hydrolysis reactions, making the compound valuable in synthetic applications where controlled release of methanol and formaldehyde is desired.

Properties

CAS No.

42977-08-2

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

IUPAC Name

dimethyl 3-(dimethoxymethyl)pentanedioate

InChI

InChI=1S/C10H18O6/c1-13-8(11)5-7(6-9(12)14-2)10(15-3)16-4/h7,10H,5-6H2,1-4H3

InChI Key

DUAWMBALUQAHRH-UHFFFAOYSA-N

Canonical SMILES

COC(C(CC(=O)OC)CC(=O)OC)OC

Origin of Product

United States

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